molecular formula C14H19BrN4O4S B7463836 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea

3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea

Cat. No. B7463836
M. Wt: 419.30 g/mol
InChI Key: ZMUBDMNIVCNSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BRD0705 is a small molecule inhibitor that has been shown to have promising effects in various scientific research areas, including cancer treatment, inflammation, and neurological disorders.

Mechanism of Action

3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea works by inhibiting the activity of specific proteins involved in various cellular processes. In cancer research, 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea targets proteins involved in cancer cell proliferation, while in inflammation research, it targets proteins involved in the inflammatory response. In neurological research, 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea targets proteins involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea has been shown to inhibit cancer cell proliferation and induce apoptosis. In inflammation research, 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea has been shown to reduce inflammation and oxidative stress. In neurological research, 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea in lab experiments is its specificity for certain proteins, allowing for targeted inhibition. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.

Future Directions

There are several future directions for research involving 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea. In cancer research, further studies are needed to determine the efficacy of 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea in different types of cancer and in combination with other treatments. In inflammation research, further studies are needed to determine the optimal dosing and administration of 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea. In neurological research, further studies are needed to determine the long-term effects of 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea and its potential for use in clinical settings. Additionally, exploring the potential of 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea in other scientific research areas, such as cardiovascular disease and metabolic disorders, may also be worthwhile.

Synthesis Methods

The synthesis of 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea involves several steps, including the reaction of 5-bromopyridine-2-carboxylic acid with cyclohexylamine to form 5-bromopyridin-2-ylcarbamate. This compound is then reacted with N-methyl-N-(methylsulfonyl)-chloroacetamide to form the final product, 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea.

Scientific Research Applications

3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea has been studied extensively in various scientific research areas, including cancer treatment, inflammation, and neurological disorders. In cancer research, 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. Inflammation research has also shown promising results, with 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea being shown to reduce inflammation in animal models. In neurological research, 3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea has been shown to have potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[(5-bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O4S/c1-24(22,23)19(11-5-3-2-4-6-11)14(21)18-13(20)17-12-8-7-10(15)9-16-12/h7-9,11H,2-6H2,1H3,(H2,16,17,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUBDMNIVCNSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1CCCCC1)C(=O)NC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea

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